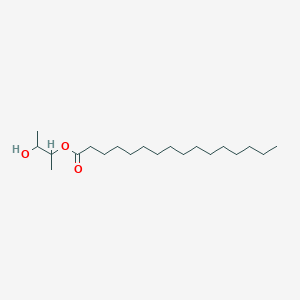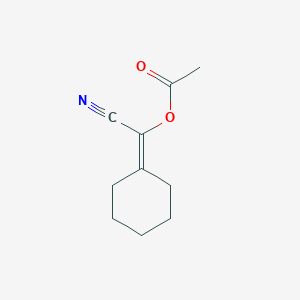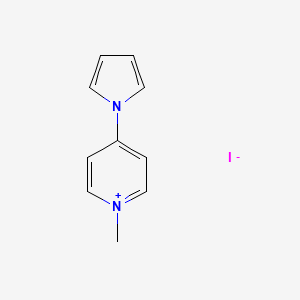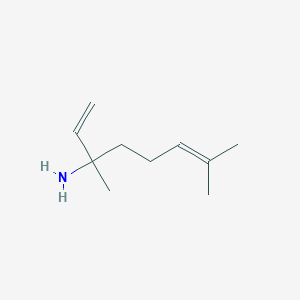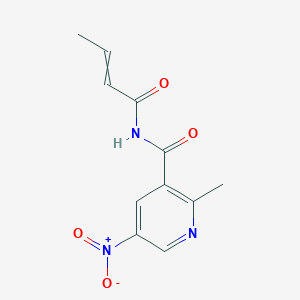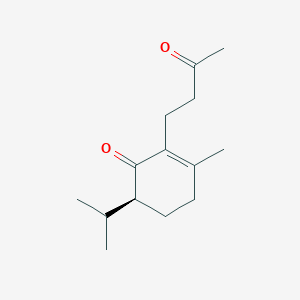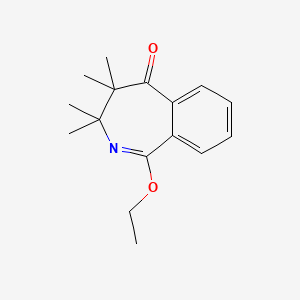
1-Ethoxy-3,3,4,4-tetramethyl-3,4-dihydro-5H-2-benzazepin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethoxy-3,3,4,4-tetramethyl-3,4-dihydro-5H-2-benzazepin-5-one is an organic compound with a complex structure. It belongs to the class of benzazepines, which are known for their diverse biological activities. This compound is characterized by the presence of an ethoxy group, multiple methyl groups, and a benzazepine core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethoxy-3,3,4,4-tetramethyl-3,4-dihydro-5H-2-benzazepin-5-one typically involves multiple steps. One common method starts with the preparation of the benzazepine core, followed by the introduction of the ethoxy and methyl groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized to minimize waste and maximize efficiency. Common industrial methods include continuous flow synthesis and batch processing, where the reaction parameters are carefully monitored and controlled.
Analyse Chemischer Reaktionen
Types of Reactions
1-Ethoxy-3,3,4,4-tetramethyl-3,4-dihydro-5H-2-benzazepin-5-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at different positions on the benzazepine ring, often using halogens or other electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Electrophiles: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-Ethoxy-3,3,4,4-tetramethyl-3,4-dihydro-5H-2-benzazepin-5-one has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Ethoxy-3,3,4,4-tetramethyl-3,4-dihydro-5H-2-benzazepin-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: Used as a monomer for polymer synthesis.
3-Pentanone, 2,2,4,4-tetramethyl-: Known for its use in organic synthesis.
Uniqueness
1-Ethoxy-3,3,4,4-tetramethyl-3,4-dihydro-5H-2-benzazepin-5-one is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of an ethoxy group, multiple methyl groups, and a benzazepine core makes it a versatile compound with diverse applications.
Eigenschaften
CAS-Nummer |
57754-72-0 |
|---|---|
Molekularformel |
C16H21NO2 |
Molekulargewicht |
259.34 g/mol |
IUPAC-Name |
1-ethoxy-3,3,4,4-tetramethyl-2-benzazepin-5-one |
InChI |
InChI=1S/C16H21NO2/c1-6-19-14-12-10-8-7-9-11(12)13(18)15(2,3)16(4,5)17-14/h7-10H,6H2,1-5H3 |
InChI-Schlüssel |
RURFOWGCYPIZGU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=NC(C(C(=O)C2=CC=CC=C21)(C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



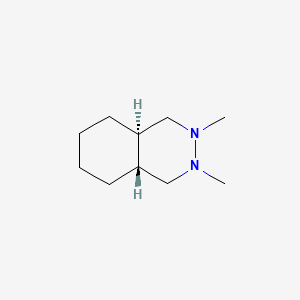
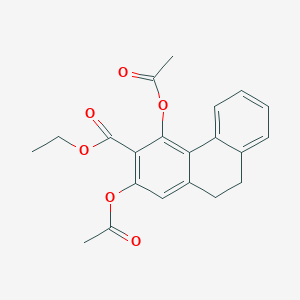
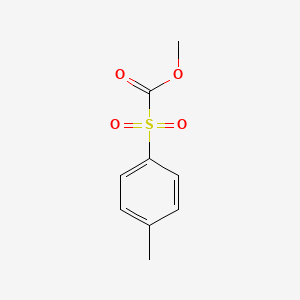
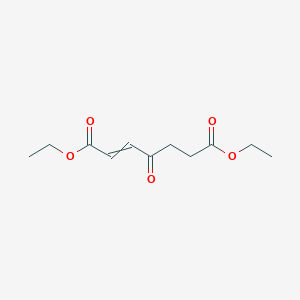
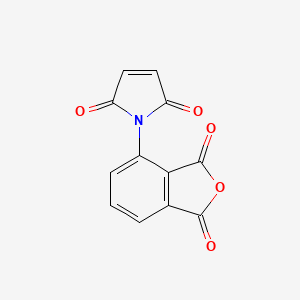
![6-(6-Amino-9H-purin-9-yl)-7-hydroxy-2-methoxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one](/img/structure/B14617166.png)
